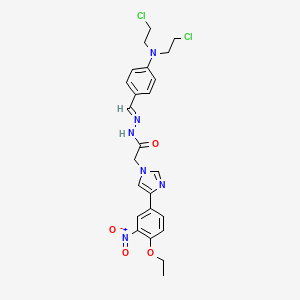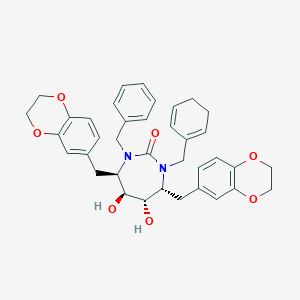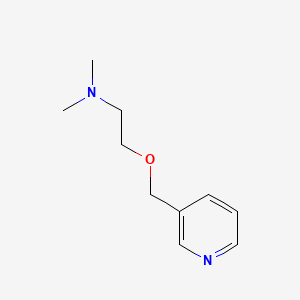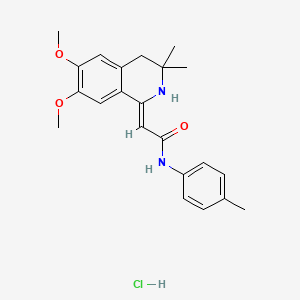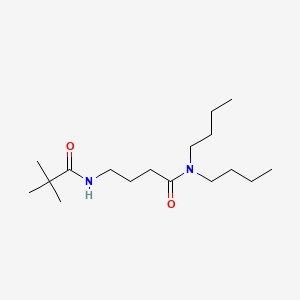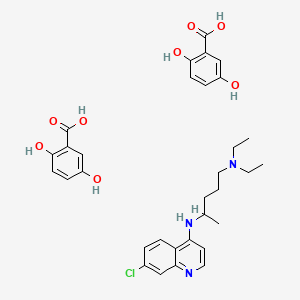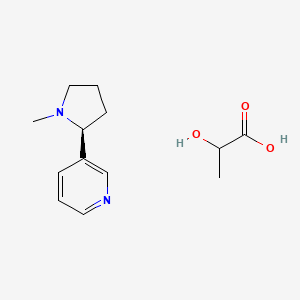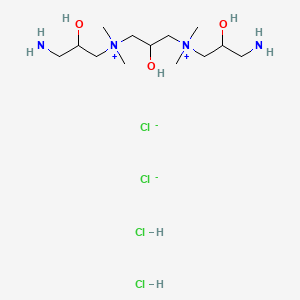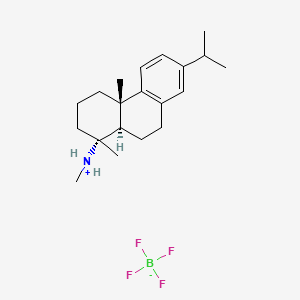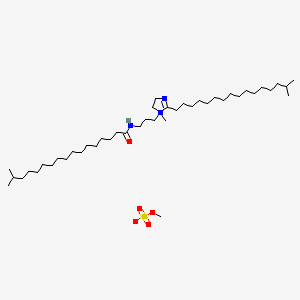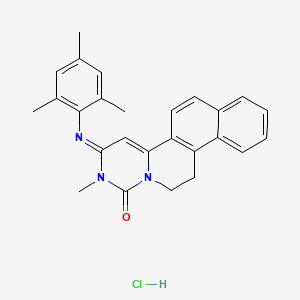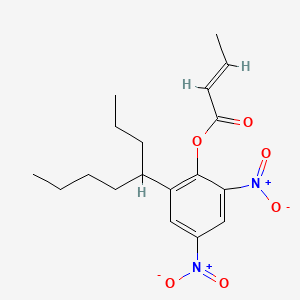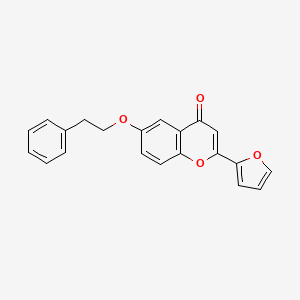
Trifolirhizin, tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifolirhizin, tetraacetate is a derivative of trifolirhizin, a pterocarpan flavonoid isolated from the roots of Sophora flavescens. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and osteogenic properties . The tetraacetate form is an acetylated derivative, which can enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifolirhizin, tetraacetate typically involves the acetylation of trifolirhizin. The process begins with the isolation of trifolirhizin from the roots of Sophora flavescens. The isolated trifolirhizin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the extraction of trifolirhizin from plant material using solvents like methanol or ethanol. The extracted trifolirhizin is then purified and subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Trifolirhizin, tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield trifolirhizin.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Hydrolysis: Trifolirhizin.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of this compound
Scientific Research Applications
Trifolirhizin, tetraacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.
Medicine: Explored for its potential therapeutic effects in treating conditions like osteoporosis, inflammation, and cancer
Industry: Utilized in the development of phytomedicines and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of trifolirhizin, tetraacetate involves multiple molecular targets and pathways:
Osteogenic Activity: Promotes osteoblast differentiation by inducing the expression of nuclear runt-related transcription factor 2 (RUNX2) and stimulating signaling proteins such as GSK3β, β-catenin, and Smad1/5/8.
Anti-inflammatory Activity: Inhibits the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), as well as cyclooxygenase-2 (COX-2).
Anticancer Activity: Induces autophagy and apoptosis in cancer cells, inhibits oxidative stress, and regulates the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
Trifolirhizin, tetraacetate can be compared with other similar compounds such as:
Kushenol K, Kushenol L, Kushenol N, Kushenol X: These are other flavonoids isolated from Sophora flavescens with similar biological activities.
Kurarinone, Norkurarinone, Isokurarinone: These compounds also exhibit anti-inflammatory, anticancer, and osteogenic properties.
Uniqueness: this compound is unique due to its acetylated form, which enhances its stability and bioavailability compared to its non-acetylated counterparts. This modification can lead to improved therapeutic efficacy and broader applications in scientific research .
Properties
CAS No. |
6896-09-9 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-(2-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C21H16O4/c22-18-14-21(20-7-4-11-24-20)25-19-9-8-16(13-17(18)19)23-12-10-15-5-2-1-3-6-15/h1-9,11,13-14H,10,12H2 |
InChI Key |
PZJNKPPLOOUCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


